N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound featuring a benzothiophene moiety and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds with a benzo[b]thiophene core have been reported to interact with cannabinoid receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is plausible that the compound may interact with its targets (potentially cannabinoid receptors) in a manner similar to other benzo[b]thiophene derivatives .
Biochemical Pathways
If the compound does indeed interact with cannabinoid receptors, it could potentially influence endocannabinoid signaling pathways, which play a role in a variety of physiological processes including pain sensation, mood, and memory .
Result of Action
If the compound does interact with cannabinoid receptors, it could potentially modulate a variety of physiological processes, as mentioned above .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions might involve metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution reactions can be facilitated by strong acids or bases, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products include benzo[b]thiophene sulfoxides and sulfones.
Reduction products may yield trifluoromethylated alcohols or amines.
Substitution products can vary widely based on the substituents introduced.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: Its unique structural features make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Industrial Processes: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Benzothiophene Derivatives: These compounds share the benzothiophene core but may have different substituents or functional groups.
Trifluoromethylated Compounds: These compounds contain the trifluoromethyl group but differ in their core structures.
Uniqueness: N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide stands out due to its combination of benzothiophene and trifluoromethyl groups, which can impart unique chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-6-2-3-7-14(13)24-18(27)17(26)23-9-15(25)12-10-28-16-8-4-1-5-11(12)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGKGGCXXUWQEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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